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The Chemical Architecture of Sesamin: A Technical Guide for Researchers

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An In-depth Analysis of the Furofuran Lignan from Sesamum indicum

Sesamin, a prominent lignan isolated from sesame seeds (Sesamum indicum) and sesame oil, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] As a non-competitive inhibitor of the Δ5-desaturase enzyme and an antagonist of nuclear receptors such as the Pregnane X Receptor (PXR), its potential applications in metabolic regulation and drug development are areas of active investigation.[2] [3] This guide provides a detailed technical overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to sesamin, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Sesamin is classified as a furofuran lignan, characterized by a central tetrahydro-furo[3,4-c]furan ring system.[2] This core is symmetrically substituted at the 1 and 4 positions with 1,3-benzodioxole (or methylenedioxyphenyl) groups. The naturally occurring and most studied form is (+)-sesamin.

The stereochemistry of (+)-sesamin is crucial to its identity and is defined as (1S,3aR,4S,6aR). [2] This specific spatial arrangement of the substituents on the fused furan rings dictates its biological activity.

Chemical Structure Visualization



The chemical structure of (+)-sesamin is depicted below, illustrating the core furofuran scaffold and the attached benzodioxole moieties.

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